molecular formula C9H9NO3 B14419170 4-Formamido-3-methylbenzoic acid CAS No. 80029-31-8

4-Formamido-3-methylbenzoic acid

Cat. No.: B14419170
CAS No.: 80029-31-8
M. Wt: 179.17 g/mol
InChI Key: RSPQNJOCAGOGBB-UHFFFAOYSA-N
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Description

4-Formamido-3-methylbenzoic acid is an aromatic compound with a carboxylic acid functional group It is a derivative of benzoic acid, where the benzene ring is substituted with a formamido group at the fourth position and a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-formamido-3-methylbenzoic acid typically involves the formylation of 3-methylbenzoic acid. One common method is the Vilsmeier-Haack reaction, where 3-methylbenzoic acid is treated with formamide and phosphorus oxychloride (POCl3) to introduce the formamido group at the para position relative to the methyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Formamido-3-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: 4-Formamido-3-carboxybenzoic acid.

    Reduction: 4-Amino-3-methylbenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Formamido-3-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-formamido-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The formamido group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 4-Formamido-3-methylbenzoic acid is unique due to the presence of both a formamido group and a methyl group on the benzene ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

80029-31-8

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

4-formamido-3-methylbenzoic acid

InChI

InChI=1S/C9H9NO3/c1-6-4-7(9(12)13)2-3-8(6)10-5-11/h2-5H,1H3,(H,10,11)(H,12,13)

InChI Key

RSPQNJOCAGOGBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)NC=O

Origin of Product

United States

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